An In-depth Technical Guide to 4-(Isopropylthio)benzoic acid (CAS No. 13205-50-0)
An In-depth Technical Guide to 4-(Isopropylthio)benzoic acid (CAS No. 13205-50-0)
Introduction
4-(Isopropylthio)benzoic acid is a para-substituted aromatic carboxylic acid that serves as a crucial building block in organic synthesis and medicinal chemistry. Its structure uniquely combines a benzoic acid scaffold with a thioether linkage, two moieties of significant interest in drug development. The benzoic acid core is a privileged structure, capable of critical interactions with biological targets through its carboxylic acid group, such as forming hydrogen bonds with protein residues.[1] Concurrently, the isopropylthio group provides specific steric and electronic properties. Thioethers are often incorporated into drug design to enhance metabolic stability compared to their ether analogs and to allow for fine-tuning of a molecule's characteristics through potential oxidation to sulfoxides or sulfones.[1]
This guide provides a comprehensive technical overview of 4-(Isopropylthio)benzoic acid, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis and purification protocols, applications in advanced research, and essential safety and handling procedures.
Physicochemical Properties and Characterization
The reliable identification and application of 4-(Isopropylthio)benzoic acid hinge on a clear understanding of its physical and chemical properties. These characteristics are fundamental for designing synthetic routes, developing purification strategies, and interpreting experimental outcomes.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 13205-50-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₂S | [2] |
| Molecular Weight | 196.27 g/mol | [2] |
| Appearance | White to off-white solid (typical) | |
| Melting Point | Data not explicitly found in searches; related compounds like 4-isopropylbenzoic acid melt at 117-120 °C.[3] | |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, ethanol, and ethyl acetate; sparingly soluble in water.[4][5] | |
| SMILES Code | O=C(O)C1=CC=C(SC(C)C)C=C1 | [2] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of 4-(Isopropylthio)benzoic acid. While a specific public spectrum for this exact compound was not retrieved, the expected NMR signals can be predicted based on its structure and data from analogous compounds.[6][7][8][9]
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the different types of protons.
-
A doublet for the six methyl protons (-CH(CH₃)₂) around 1.2-1.4 ppm.
-
A septet for the methine proton (-CH(CH₃)₂) between 3.0-3.5 ppm.
-
Two doublets in the aromatic region (7.2-8.1 ppm), corresponding to the four protons on the para-substituted benzene ring.
-
A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 NMR): The carbon spectrum provides a map of the carbon skeleton.
-
A signal for the methyl carbons (-CH(CH₃)₂) around 23 ppm.
-
A signal for the methine carbon (-CH(CH₃)₂) around 35-40 ppm.
-
Four distinct signals in the aromatic region (approximately 125-145 ppm), including the carbon attached to the sulfur (ipso-carbon).
-
A signal for the carboxylic acid carbon (-COOH) in the range of 170-180 ppm.
-
Synthesis and Purification
A robust and reproducible synthetic protocol is essential for obtaining high-purity 4-(Isopropylthio)benzoic acid for research and development. A common and logical approach is the S-alkylation of 4-mercaptobenzoic acid with an isopropyl halide, such as 2-bromopropane, in the presence of a base.
Experimental Protocol: Synthesis via S-Alkylation
This protocol describes the synthesis of 4-(Isopropylthio)benzoic acid from 4-mercaptobenzoic acid.
Causality and Experimental Choices:
-
Base (e.g., K₂CO₃ or NaOH): The base is crucial for deprotonating the thiol group of 4-mercaptobenzoic acid, forming a thiolate anion. This anion is a potent nucleophile required to attack the electrophilic carbon of 2-bromopropane.
-
Solvent (e.g., DMF or Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering by protonating the nucleophile.
-
Inert Atmosphere (Optional but Recommended): Thiols can be susceptible to oxidation to disulfides. Performing the reaction under nitrogen or argon minimizes this side reaction, improving the yield and purity of the desired product.
Step-by-Step Methodology:
-
Reactant Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-mercaptobenzoic acid (1 equivalent) and a suitable polar aprotic solvent (e.g., DMF, ~5-10 mL per gram of starting material).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the suspension. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the thiolate.
-
Alkylation: Slowly add 2-bromopropane (1.1-1.3 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This step protonates the carboxylic acid, causing the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
Purification Protocol
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of a hot solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Confirm the purity and identity of the final product using melting point analysis and NMR spectroscopy.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-(Isopropylthio)benzoic acid.
Applications in Research and Drug Development
4-(Isopropylthio)benzoic acid is a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. The benzoic acid moiety provides a handle for amide bond formation or esterification, while the thioether can be modified or serve as a key pharmacophoric element.
-
Scaffold for Bioactive Molecules: The structure is a starting point for creating derivatives with a range of biological activities. Benzoic acid derivatives are explored as antimicrobial, anti-inflammatory, and anticancer agents.[1]
-
Enzyme Inhibitor Design: The thioether and benzoic acid groups can be incorporated into molecules designed to inhibit specific enzymes, where the sulfur atom can form key interactions within an enzyme's active site.
-
Prodrug Development: The carboxylic acid group is ideal for creating prodrugs, for instance, by forming an ester linkage. This strategy can be used to improve a drug's solubility, membrane permeability, or pharmacokinetic profile.
Role as a Building Block in Discovery Chemistry
Caption: Use of 4-(Isopropylthio)benzoic acid in a drug discovery workflow.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following guidelines are based on safety data for structurally similar benzoic acid derivatives.[10][11][12][13][14]
Table 2: GHS Hazard and Precautionary Statements (Representative)
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[10][11] |
| H315 | Causes skin irritation.[3][10][14] | |
| H318/H319 | Causes serious eye damage/irritation.[3][10][14] | |
| H335 | May cause respiratory irritation.[3][10][14] | |
| Precautionary | P261 | Avoid breathing dust.[10][14] |
| P264 | Wash skin thoroughly after handling.[10][11] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
Personal Protective Equipment (PPE) and Handling
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to approved standards (e.g., NIOSH or EN166).[12][13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[10][12]
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. If ventilation is inadequate, use an approved particulate respirator.[13]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[10][11]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[11]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][13]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][12]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[11][13]
Conclusion
4-(Isopropylthio)benzoic acid, identified by CAS number 13205-50-0, is a strategically important chemical intermediate. Its bifunctional nature, combining a reactive carboxylic acid group with a metabolically robust thioether linkage, makes it a highly versatile tool for medicinal chemists and researchers. This guide has provided a detailed framework covering its fundamental properties, a reliable synthesis protocol, potential applications in drug discovery, and crucial safety procedures. As the demand for novel therapeutics with optimized pharmacokinetic profiles continues to grow, the utility of well-designed building blocks like 4-(Isopropylthio)benzoic acid in the synthesis of next-generation drug candidates is set to expand.
References
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(methylthio)-, isopropyl ester. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
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PubChem. (n.d.). 4-Isopropylbenzoic Acid. Retrieved from [Link]
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Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-(Ethylthio)benzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN102924352B - Method for synthesizing 4-mercaptobenzoate.
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Wikipedia. (n.d.). Thiobenzoic acid. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
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